molecular formula C22H26N6O6 B8236565 2,2'-(Piperazine-1,4-diyl)bis(N-methyl-N-(4-nitrophenyl)acetamide) (Nintedanib Impurity)

2,2'-(Piperazine-1,4-diyl)bis(N-methyl-N-(4-nitrophenyl)acetamide) (Nintedanib Impurity)

Cat. No.: B8236565
M. Wt: 470.5 g/mol
InChI Key: BBEPNUBQHPNLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-methyl-2-[4-[2-(N-methyl-4-nitroanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O6/c1-23(17-3-7-19(8-4-17)27(31)32)21(29)15-25-11-13-26(14-12-25)16-22(30)24(2)18-5-9-20(10-6-18)28(33)34/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEPNUBQHPNLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCN(CC2)CC(=O)N(C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410649-54-4
Record name N1,N4-Dimethyl-N1,N4-bis(4-nitrophenyl)-1,4-piperazinediacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZV32ZK9MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2,2'-(Piperazine-1,4-diyl)bis(N-methyl-N-(4-nitrophenyl)acetamide), commonly referred to as Nintedanib Impurity, is a compound associated with the pharmaceutical agent Nintedanib, which is primarily used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. Understanding the biological activity of this impurity is crucial for evaluating its potential effects on therapeutic efficacy and safety.

  • Molecular Formula : C22H26N6O6
  • Molecular Weight : 470.48 g/mol
  • CAS Number : 2410649-54-4
  • Structure : The compound features a piperazine core with two N-methyl-N-(4-nitrophenyl)acetamide side chains, contributing to its unique biological profile.

In Vitro Studies

Research indicates that impurities in pharmaceuticals can influence their biological activity. For instance, studies on related compounds have shown that structural modifications can lead to varying degrees of potency in inhibiting cellular pathways involved in tumor growth and fibrosis.

In Vivo Studies

In vivo studies involving Nintedanib have demonstrated significant effects on lung fibrosis models. These findings suggest that impurities like 2,2'-(Piperazine-1,4-diyl)bis(N-methyl-N-(4-nitrophenyl)acetamide) could potentially alter the pharmacodynamics of Nintedanib. Notably:

  • Lung Fibrosis Models : Nintedanib treatment has been shown to decrease the severity of lung fibrosis induced by agents like bleomycin and silica .
  • Embryofetal Toxicity : Research highlights that Nintedanib and its impurities may cause teratogenic effects at non-toxic doses .

Toxicological Profile

The impurity's potential toxicity must be assessed, especially given its structural relationship with Nintedanib. The following points summarize critical findings:

  • Teratogenic Effects : Similar compounds have demonstrated embryofetal toxicity, leading to malformations in animal models .
  • Postnatal Viability : Studies indicate a decrease in postnatal viability in offspring exposed to Nintedanib during gestation .

Analytical Methods for Detection

To ensure quality control and assess biological activity accurately, various analytical methods have been developed:

  • High-Performance Liquid Chromatography (HPLC) : This method is commonly used for quantifying impurities in pharmaceutical formulations. The detection limit for Nintedanib impurities typically involves gradient elution techniques using octadecylsilane bonded silica gel as the stationary phase .
MethodDescription
HPLCUtilizes gradient elution with potassium dihydrogen phosphate and acetonitrile as mobile phases.
Purity TestingImpurity purity should exceed 95% for regulatory compliance.

Case Studies

  • Case Study on Lung Fibrosis : A study demonstrated that Nintedanib significantly reduced fibrosis markers in animal models when treated with varying concentrations of the drug, suggesting that impurities could modulate this effect.
  • Teratogenic Effects Study : Research highlighted that doses leading to embryofetal death were not overtly toxic to mothers, indicating a need for careful evaluation of impurities during drug development.

Scientific Research Applications

Stability Studies

Stability studies are essential in pharmaceutical research to assess how impurities affect the drug's shelf life and efficacy. Nintedanib Impurity has been analyzed for its stability under various conditions, including light exposure and temperature variations. For instance, chromatographic methods have shown that Nintedanib maintains its integrity over time, which is critical for quality control in pharmaceutical manufacturing .

Analytical Method Development

The development of analytical methods to quantify Nintedanib Impurity is vital for regulatory compliance and ensuring product quality. High-Performance Liquid Chromatography (HPLC) has been employed to establish the purity levels of Nintedanib formulations, demonstrating high precision and accuracy in measuring impurity levels . The method validation results indicate that the approach is robust and suitable for routine analysis in quality control laboratories.

Toxicological Studies

Research has indicated that impurities like Nintedanib Impurity can have significant toxicological implications. In vivo studies have shown that the presence of impurities may exacerbate adverse effects in animal models, such as increased embryofetal toxicity and teratogenic effects . Understanding these effects is crucial for risk assessment during drug development.

Reference Standards in Quality Control

Nintedanib Impurity serves as a reference standard for quality control in pharmaceutical preparations. Its characterization helps in setting acceptable limits for impurities in drug products, ensuring that they meet regulatory standards . This application is particularly important in the context of Good Manufacturing Practices (GMP).

Case Studies

In a toxicological assessment involving animal models treated with Nintedanib formulations containing various impurity levels, it was observed that higher impurity concentrations correlated with increased adverse effects such as developmental malformations . This underscores the necessity for stringent impurity control measures during drug formulation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2'-(Piperazine-1,4-diyl)bis(N-methyl-N-(4-nitrophenyl)acetamide)
  • Molecular Formula : C₂₂H₂₆N₆O₆
  • Molecular Weight : 470.48 g/mol
  • CAS Number : 2410649-54-4
  • SMILES : CN(C1=CC=C(C=C1)N+[O-])C(=O)CN2CCN(CC2)CC(=O)N(C)C3=CC=C(C=C3)N+[O-]

This compound is a key impurity of Nintedanib, a tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis and non-small cell lung cancer. Its structure features a piperazine core flanked by two acetamide groups substituted with N-methyl and 4-nitrophenyl moieties.

Comparison with Structurally Similar Piperazine Derivatives

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (Ranolazine Related Compound D)

  • Molecular Formula : C₂₄H₃₂N₄O₂
  • Molecular Weight : 408.54 g/mol
  • CAS Number : 380204-72-8
  • SMILES : CC1=CC=CC(=C1NC(=O)CN2CCN(CC(=O)NC3=C(C=CC=C3C)C)CC2)C .

Structural Differences :

  • Substituents : Instead of nitro groups, this compound has 2,6-dimethylphenyl groups attached to the acetamide nitrogen.
  • Pharmacological Context: It is an impurity of Ranolazine, an antianginal drug.
Property Nintedanib Impurity Ranolazine Impurity
Molecular Weight 470.48 408.54
Key Substituents 4-Nitrophenyl 2,6-Dimethylphenyl
Polarity Higher (due to -NO₂) Lower (due to -CH₃)
Pharmacological Role Tyrosine kinase inhibitor impurity Antiarrhythmic drug impurity
Regulatory Status Monitored in Nintedanib synthesis USP reference standard

2,2'-(Piperazine-1,4-diyl)bis(5-benzylidene-1,3-thiazol-4(5H)-one)

  • Molecular Formula : C₂₈H₂₄N₄O₂S₂
  • Key Features : Incorporates thiazolone and benzylidene groups instead of acetamide-nitrophenyl moieties.
  • Activity: Exhibits nanomolar inhibition of kinases like DYRK1A (IC₅₀ = 0.041 μM), highlighting the impact of heterocyclic substituents on target specificity .

Comparison Insight :

  • The thiazolone rings introduce hydrogen-bonding capacity, enhancing kinase binding affinity compared to the nitro groups in the Nintedanib impurity.

2,2'-(Piperazine-1,4-diyl)bis(N'-(2-oxoindolin-3-ylidene)acetohydrazide)

  • Synthesis : Derived from hydrazide-hydrazones of isatin, featuring indole-like substituents.
  • Properties : These compounds exhibit broad-spectrum antimicrobial activity, attributed to the planar indole moieties facilitating DNA intercalation .

Contrast with Nintedanib Impurity :

  • The hydrazide-hydrazone linker increases conformational flexibility, whereas the rigid nitro-phenyl groups in the Nintedanib impurity may limit rotational freedom, affecting binding kinetics.

Analytical Data

Parameter Nintedanib Impurity Ranolazine Impurity
Elemental Analysis Calcd: C, 56.36%; H, 4.45%; N, 17.91% Calcd: C, 70.56%; H, 7.90%; N, 13.72%
Chromatography HPLC retention time: ~12.5 min USP-compliant methods

Pharmacological and Toxicological Considerations

  • Nintedanib Impurity: As a process-related impurity, its levels are tightly controlled (<0.15% per ICH guidelines).
  • Ranolazine Impurity: Classified as a low-risk impurity due to the absence of reactive functional groups, aligning with its status as a USP reference standard .

Preparation Methods

Intermediate Synthesis: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

The foundational intermediate for this impurity is synthesized via N-acylation of N-methyl-4-nitroaniline using chloroacetyl chloride. Key steps include:

  • Reaction Conditions : N-methyl-4-nitroaniline (10 g, 0.066 mol) is dissolved in ethyl acetate (40 mL) and heated to 60°C. Chloroacetyl chloride (9.2 g, 0.081 mol) is added dropwise under reflux for 5 hours.

  • Workup : Post-reaction, n-heptane (30 mL) is added to precipitate the product, yielding 11.5 g (76.6%) of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide with 98.6% HPLC purity.

  • Characterization : The intermediate exhibits a mass spectrum peak at m/z 229 ([M+H]⁺) and confirms structural integrity via 1H^1H-NMR (δ 4.82 ppm for CH2_2-Cl protons).

Piperazine Coupling: Formation of the Bis-Acetamide Core

The bis-acetamide structure is assembled through nucleophilic substitution between the chloro intermediate and piperazine:

  • Optimized Protocol : 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (6.9 g, 0.0302 mol) reacts with piperazine (0.0151 mol) in toluene (50 mL) at 100°C for 3 hours, using potassium iodide (5.1 g) as a catalyst and N,N-diisopropylethylamine (3.9 g) as a base.

  • Yield and Purity : This step yields 6.8 g (68.2%) of the target compound with 99.2% HPLC purity. Competing side reactions, such as over-alkylation or hydrolysis, are mitigated by严格控制piperazine stoichiometry and moisture-free conditions.

Critical Process Parameters and Optimization

Solvent and Temperature Effects

  • Solvent Selection : Ethyl acetate and toluene are preferred for intermediate synthesis due to their ability to dissolve aromatic amines while minimizing byproduct formation. Polar aprotic solvents like DMF enhance reaction rates but require stringent post-reaction purification to remove residual solvents.

  • Temperature Control : Reactions conducted at 60–100°C balance kinetic efficiency with thermal stability of the nitro groups. Exceeding 100°C risks decomposition, evidenced by HPLC impurity spikes.

Catalytic Systems

  • Base Catalysis : Tertiary amines (e.g., DIPEA) outperform inorganic bases (e.g., K2_2CO3_3) in facilitating piperazine coupling, achieving 15–20% higher yields.

  • Halide Activation : Potassium iodide (10–15 mol%) enhances chloroacetamide reactivity via in situ generation of the more labile iodide intermediate.

Purification and Analytical Characterization

Recrystallization Protocols

  • Solvent Systems : Methanol/water (4:1 v/v) and ethanol/DMF (3:1) are effective for recrystallization, reducing impurity levels to <0.1%.

  • Yield Impact : Single recrystallization achieves 95–97% purity, while a second iteration elevates purity to >99.5% at a 15–20% yield penalty.

Spectroscopic and Chromatographic Data

  • NMR Profiling :

    • 1H^1H-NMR (DMSO-d6_6): δ 2.26 (s, 3H, CH3_3), 3.56–3.75 (m, 8H, piperazine-CH2_2), 4.81 (s, 4H, OCH2_2), 7.12–8.25 (m, 16H, ArH).

    • 13C^{13}C-NMR: 167.1 ppm (C=O), 154.3 ppm (Ar-NO2_2), 52.8 ppm (piperazine-C).

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 618 ([M+H]⁺), with fragmentation patterns aligning with the bis-acetamide structure.

  • HPLC Methods :

    ParameterSpecification
    ColumnC18, 250 × 4.6 mm, 5 µm
    Mobile Phase45:55 (0.1% H3_3PO4_4:CH3_3CN)
    Flow Rate1.0 mL/min
    Detection Wavelength245 nm
    Retention Time12.8 ± 0.3 minutes

Industrial-Scale Considerations and Impurity Control

Residual Solvent Management

  • Ethyl Acetate and Toluene : Levels are maintained below ICH Q3C limits (<890 ppm) via vacuum distillation and charcoal filtration.

Byproduct Mitigation

  • N-Methylpiperazine Residues : Strict control of piperazine feed ratios (1:2.05 mol/mol) prevents residual amine from participating in side reactions.

  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) show <0.2% degradation over 6 months when stored in amber glass under nitrogen .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural identity of Nintedanib Impurity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the piperazine backbone and nitrophenylacetamide substituents. Compare chemical shifts with reference standards (e.g., 1,4-dimethylpiperazine derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to establish retention time consistency against certified reference materials (e.g., EP/Pharmaceutical Reference Standards) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~529 g/mol) and fragmentation patterns to validate the bis-acetamide structure .

Q. How can synthetic routes for generating Nintedanib Impurity be optimized in laboratory settings?

  • Methodological Answer :

  • Reaction Optimization : Use acetonitrile as a solvent with potassium carbonate (K2_2CO3_3) for nucleophilic substitution reactions between piperazine and N-methyl-N-(4-nitrophenyl)chloroacetamide derivatives. Reflux for 5–6 hours to achieve >85% yield .
  • Purification : Isolate the product via precipitation in distilled water, followed by recrystallization from ethanol to achieve ≥98% purity. Monitor purity via TLC (silica gel, chloroform:methanol 9:1) .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for Nintedanib Impurity under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the impurity to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C. Monitor degradation products via UPLC-PDA-MS to identify pH-sensitive functional groups (e.g., nitro groups prone to reduction) .
  • Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (k) and activation energy (Ea_a) using Arrhenius plots. Validate with accelerated stability studies (25°C/60% RH vs. 40°C/75% RH) .

Q. How can researchers validate HPLC methods for quantifying trace levels of Nintedanib Impurity in drug formulations?

  • Methodological Answer :

  • Method Validation Parameters :
ParameterRequirementReference Standard
LinearityR2^2 ≥0.999 (1–100 μg/mL)EP Reference
LOD/LOQ0.1 μg/mL and 0.3 μg/mLNIST Guidelines
PrecisionRSD ≤2% (intra-day/inter-day)ICH Q2(R1)
  • Column Selection : Use a phenyl-hexyl stationary phase (e.g., Waters Acquity UPLC®) to enhance resolution from structurally similar impurities .

Q. What computational approaches predict the impurity’s reactivity in biological systems?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Focus on piperazine’s nitrogen atoms as potential sites for metabolic oxidation .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic hotspots. Compare with experimental LC-MS/MS metabolite data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.